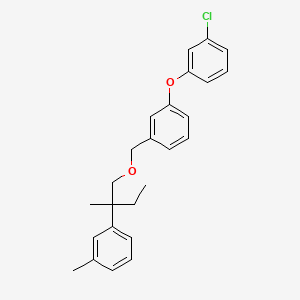
N-Acetyl-L-phenylalanylglycylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanylglycylglycinamide is a synthetic peptide compound that has garnered attention in various fields of scientific research This compound is composed of an acetylated phenylalanine residue linked to a glycylglycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycylglycinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, N-acetyl-L-phenylalanine, to a solid resin support. Subsequent amino acids, glycine and glycinamide, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of amino acid coupling and deprotection. The use of large-scale HPLC systems ensures the purification of the final product to meet the required purity standards.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can be used to modify the peptide backbone or side chains.
Substitution: Substitution reactions can introduce different functional groups into the peptide structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions often use reag
特性
CAS番号 |
85338-69-8 |
|---|---|
分子式 |
C15H20N4O4 |
分子量 |
320.34 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H20N4O4/c1-10(20)19-12(7-11-5-3-2-4-6-11)15(23)18-9-14(22)17-8-13(16)21/h2-6,12H,7-9H2,1H3,(H2,16,21)(H,17,22)(H,18,23)(H,19,20)/t12-/m0/s1 |
InChIキー |
MMROZNBJMZBSII-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)




![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)

